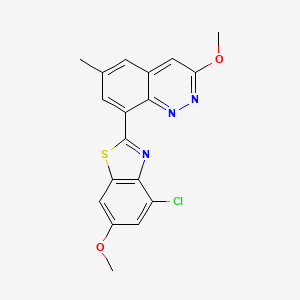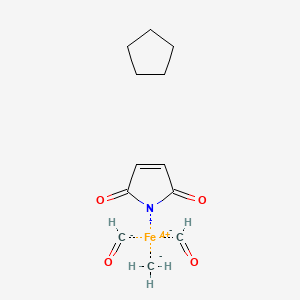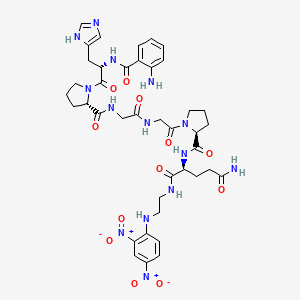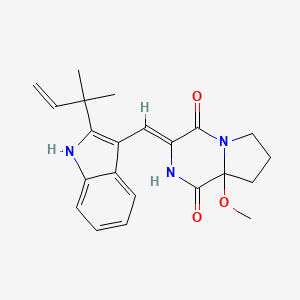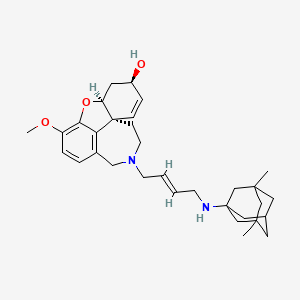
Akt/NF-|EB/MAPK-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Akt/NF-κB/MAPK-IN-1 is a potent and orally active inhibitor that targets nitric oxide with an IC50 of 7.70 μM and demonstrates low toxicity . This compound exerts anti-inflammatory effects by impeding the Akt/NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways . It is primarily used in scientific research for its ability to inhibit these pathways, which are crucial in various biological processes such as cell survival, proliferation, and inflammation .
Vorbereitungsmethoden
The synthesis of Akt/NF-κB/MAPK-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure the compound’s purity and consistency .
Analyse Chemischer Reaktionen
Akt/NF-κB/MAPK-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Wissenschaftliche Forschungsanwendungen
Akt/NF-κB/MAPK-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of nitric oxide and its effects on various chemical pathways . In biology, it is used to investigate the role of Akt, NF-κB, and MAPK signaling pathways in cell survival, proliferation, and inflammation . In medicine, it is explored for its potential therapeutic applications in treating inflammatory diseases and cancer . In industry, it is used in the development of new drugs and therapeutic agents targeting these signaling pathways .
Wirkmechanismus
Akt/NF-κB/MAPK-IN-1 exerts its effects by inhibiting the Akt, NF-κB, and MAPK signaling pathways. These pathways are involved in various cellular processes, including cell survival, proliferation, and inflammation . The compound binds to specific molecular targets within these pathways, preventing their activation and subsequent signaling. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Akt/NF-κB/MAPK-IN-1 is unique in its ability to simultaneously inhibit the Akt, NF-κB, and MAPK signaling pathways . Similar compounds include SB 202190, which is a p38 MAPK inhibitor, and MW-150, which is a selective inhibitor of p38α MAPK . these compounds do not target all three pathways simultaneously, making Akt/NF-κB/MAPK-IN-1 a more versatile and potent inhibitor .
Conclusion
Akt/NF-κB/MAPK-IN-1 is a valuable compound in scientific research due to its potent inhibitory effects on the Akt, NF-κB, and MAPK signaling pathways. Its unique ability to target multiple pathways simultaneously makes it a promising candidate for the development of new therapeutic agents for treating inflammatory diseases and cancer. Further research is needed to fully understand its potential and optimize its use in various applications.
Eigenschaften
Molekularformel |
C38H56N2O4 |
|---|---|
Molekulargewicht |
604.9 g/mol |
IUPAC-Name |
(4R)-4-[(3R,5R,7S,10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1-[4-[(E)-3-(4-methylphenyl)prop-2-enoyl]piperazin-1-yl]pentan-1-one |
InChI |
InChI=1S/C38H56N2O4/c1-25-5-8-27(9-6-25)10-14-35(44)40-21-19-39(20-22-40)34(43)13-7-26(2)30-11-12-31-36-32(16-18-38(30,31)4)37(3)17-15-29(41)23-28(37)24-33(36)42/h5-6,8-10,14,26,28-33,36,41-42H,7,11-13,15-24H2,1-4H3/b14-10+/t26-,28-,29-,30?,31?,32?,33+,36?,37+,38-/m1/s1 |
InChI-Schlüssel |
GTPJGHSNVSPXNR-AXDZJYAXSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C(=O)CC[C@@H](C)C3CCC4[C@@]3(CCC5C4[C@H](C[C@@H]6[C@@]5(CC[C@H](C6)O)C)O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C(=O)CCC(C)C3CCC4C3(CCC5C4C(CC6C5(CCC(C6)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


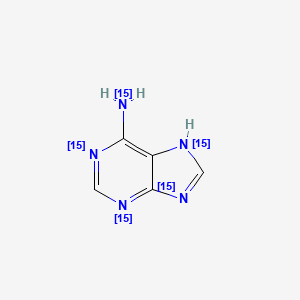
![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)
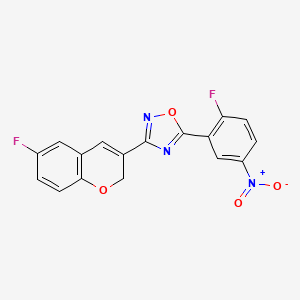
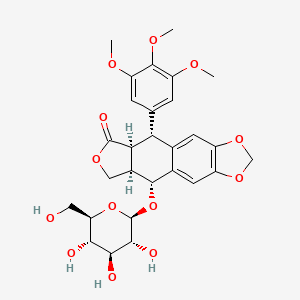
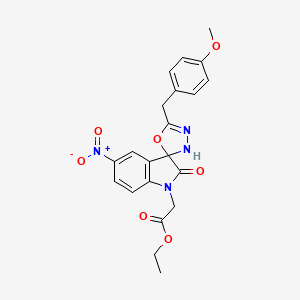
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)
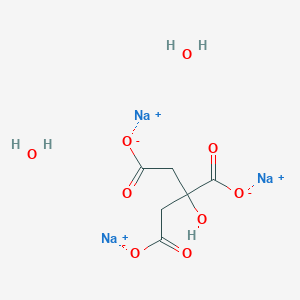

![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)
